methyl (2R)-2-methoxypropanoate
Overview
Description
Methyl (2R)-2-methoxypropanoate is an organic compound with the molecular formula C5H10O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-methoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-methoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-methoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (2R)-2-methoxypropanoic acid and methanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can produce the corresponding alcohol, (2R)-2-methoxypropanol, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (2R)-2-methoxypropanoic acid and methanol.
Reduction: (2R)-2-methoxypropanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-methoxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.
Medicine: It serves as a precursor in the synthesis of chiral drugs and other bioactive molecules.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-methoxypropanoate depends on the specific reaction or application. In enzyme-catalyzed reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.
Comparison with Similar Compounds
Methyl (2R)-2-methoxypropanoate can be compared with other similar esters, such as:
Methyl (S)-2-methoxypropanoate: The enantiomer of this compound, which has the opposite configuration at the chiral center.
Ethyl (2R)-2-methoxypropanoate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl (2R)-2-ethoxypropanoate: An ester with an ethoxy group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their functional groups and stereochemistry.
Properties
IUPAC Name |
methyl (2R)-2-methoxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBJJOSOCPYIT-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428811 | |
Record name | methyl (2R)-2-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54656-63-2 | |
Record name | methyl (2R)-2-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.